![molecular formula C21H29N3O4 B4414939 ethyl 4-{2-[(cyclohexylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4414939.png)
ethyl 4-{2-[(cyclohexylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate
Overview
Description
Ethyl 4-{2-[(cyclohexylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using various methods.
Scientific Research Applications
Ethyl 4-{2-[(cyclohexylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate has potential applications in various fields of scientific research. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic properties. It has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mechanism of Action
The exact mechanism of action of Ethyl 4-{2-[(cyclohexylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate is not fully understood. However, it has been suggested that it acts by modulating the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
Ethyl 4-{2-[(cyclohexylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to decrease the levels of acetylcholine in the brain. These effects contribute to its potential applications in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using Ethyl 4-{2-[(cyclohexylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate in lab experiments is its potential to exhibit anticonvulsant, antidepressant, and anxiolytic properties. However, one of the limitations is the lack of understanding of its exact mechanism of action.
Future Directions
There are several future directions for the research of Ethyl 4-{2-[(cyclohexylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate. One of the directions is to further investigate its potential applications in the treatment of various neurological disorders. Another direction is to study its potential side effects and toxicity. Additionally, further research is needed to fully understand its mechanism of action.
properties
IUPAC Name |
ethyl 4-[2-(cyclohexanecarbonylamino)benzoyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-2-28-21(27)24-14-12-23(13-15-24)20(26)17-10-6-7-11-18(17)22-19(25)16-8-4-3-5-9-16/h6-7,10-11,16H,2-5,8-9,12-15H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZPAJNKWMZISO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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